molecular formula C26H30O7 B191991 Obacunone CAS No. 751-03-1

Obacunone

Cat. No.: B191991
CAS No.: 751-03-1
M. Wt: 454.5 g/mol
InChI Key: MAYJEFRPIKEYBL-UHFFFAOYSA-N
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Description

Mechanism of Action

Obacunone is a natural triterpenoid, an active component of the herbs Dictamnus dasycarpus Turcz. and Phellodendron amurense Rupr . It has been the subject of numerous studies due to its multiple health benefits and potential therapeutic applications .

Target of Action

This compound primarily targets the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

This compound exerts its effects by activating the NRF2 pathway . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative damage . Additionally, this compound has been shown to inhibit ferroptosis, a form of regulated cell death, thereby improving conditions such as renal interstitial fibrosis .

Biochemical Pathways

The NRF2 pathway is the primary biochemical pathway affected by this compound . Activation of NRF2 leads to the upregulation of various antioxidant proteins, which can neutralize reactive oxygen species and reduce oxidative stress . This can have downstream effects on various cellular processes, including cell survival, inflammation, and fibrosis .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has lower solubility, poor oral absorption, and less bioavailability . This could potentially limit its therapeutic effectiveness. It has been suggested that modifications to the structure of this compound could improve its pharmacokinetic properties .

Result of Action

This compound has been shown to have a wide range of pharmacological effects, including anti-cancer and anti-inflammatory activities . For example, it has been shown to inhibit the proliferation of colorectal cancer cells . Additionally, it has been found to alleviate inflammatory pain by promoting the polarization of microglia from the M1 to M2 state .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its pharmacological behavior . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Obacunone interacts with various enzymes, proteins, and other biomolecules. A recent molecular docking study showed that this compound passed all tests, including evaluating the pharmacokinetic characteristics, toxicity, and binding performance with nitric oxide synthase 3 (NOS3) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to alleviate lipopolysaccharide (LPS)-induced acute lung injury by upregulating Nrf2-dependent antioxidant responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound activates Nrf2 by inhibiting Nrf2 ubiquitinated proteasome degradation .

Temporal Effects in Laboratory Settings

It is known that this compound effectively alleviates LPS-induced acute lung injury, suggesting its stability and long-term effects on cellular function .

Chemical Reactions Analysis

Obacunone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohol derivatives .

Scientific Research Applications

Properties

IUPAC Name

7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYJEFRPIKEYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Obacunone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

751-03-1
Record name Obacunone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

229 - 230 °C
Record name Obacunone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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